N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-24-16-10-17-25-26(24)30-28(35-25)31(19-20-11-8-9-18-29-20)27(32)22-14-6-7-15-23(22)34-21-12-4-3-5-13-21/h3-18H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFEXNUXWOXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and findings from various studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzothiazole moiety, which is known for its diverse biological properties, including antibacterial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzothiazole derivatives. These compounds often exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A study investigating similar thiazole derivatives demonstrated their potential as antibacterial agents, particularly when combined with cell-penetrating peptides. The following table summarizes the antibacterial activity of related compounds, which may provide insights into the expected efficacy of this compound.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|---|
| Compound A | 8 | 10.5 | E. coli |
| Compound B | 7.5 | 8 | S. aureus |
| Compound C | 7 | 9 | B. subtilis |
These results indicate a promising antibacterial profile, suggesting that this compound may exhibit similar or enhanced activity due to its structural components.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied, with many compounds showing significant cytotoxicity against various cancer cell lines.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, thiazolidine derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways in HeLa cells, highlighting the potential for this compound to affect similar pathways.
Case Studies
- Antibacterial Study : A recent study synthesized a series of thiazole derivatives and assessed their antibacterial activity in vitro. The results indicated that specific substitutions on the thiazole ring could enhance antibacterial efficacy against resistant strains.
- Anticancer Evaluation : Another study focused on the antiproliferative effects of benzothiazole derivatives on human cancer cell lines (A549, MCF-7). The IC50 values were determined, revealing that certain derivatives exhibited significantly lower IC50 values compared to standard treatments.
Comparison with Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886941-81-7)
- Structure: Shares the 4-ethoxybenzothiazole and pyridin-2-ylmethyl groups but replaces the phenoxy with a methylsulfonyl group.
- Molecular weight: 467.6 g/mol .
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 325987-71-1)
- Structure : Features a bulky sulfamoyl group with chloroethyl chains.
- Impact: The sulfamoyl group may enhance solubility but introduces steric hindrance, reducing membrane permeability compared to the target compound’s phenoxy substituent .
N-(Benzo[d]thiazol-2-yl)benzamide Derivatives (e.g., 1.2b–1.2e)
- Structure : Lack ethoxy and pyridin-2-ylmethyl groups.
- Impact : Simpler analogs (e.g., 1.2b: molecular weight 255.21 g/mol) exhibit lower molecular complexity, likely reducing target selectivity .
Thiazole-Based Benzamides
N-(Thiazol-2-yl)-benzamide Analogs (e.g., TTFB)
- Structure: Basic thiazole core without ethoxy or phenoxy groups.
- Impact: These analogs act as selective antagonists of ZAC (CLR superfamily), suggesting the target compound’s ethoxy and phenoxy groups may modulate similar pathways with improved potency or selectivity .
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
- Structure : Contains a piperazinylmethyl and pyridin-3-yl group.
- Impact : The pyridin-3-yl substitution and piperazine moiety may influence binding orientation compared to the target compound’s pyridin-2-ylmethyl group .
Substituted Benzothiazoles in PET Imaging (TOZ Series)
- Examples: TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide).
- Impact: Methoxy and morpholino groups enhance solubility but reduce lipophilicity compared to the ethoxy group in the target compound .
Comparative Data Table
Key Findings and Implications
Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (TOZ series) . Phenoxy vs. sulfonyl/sulfamoyl groups: Electron-donating phenoxy may favor π-π interactions in binding pockets, whereas sulfonyl groups enhance polarity .
Biological Relevance: Pyridin-2-ylmethyl substitution may improve CNS penetration compared to pyridin-3-yl or morpholino groups . Structural complexity (multiple aromatic groups) could enhance selectivity but may reduce solubility .
Synthetic Challenges: Multi-step synthesis required for ethoxy and phenoxy introduction, as seen in related compounds (e.g., coupling reactions in and ) .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected vs. observed ± 0.001 Da) .
- X-ray Crystallography : SHELX-refined structures reveal bond angles and hydrogen-bonding networks critical for stability .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay Standardization : Reproduce experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Orthogonal Validation : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between lipophilicity and antimicrobial efficacy) .
What in vitro models are suitable for assessing anti-inflammatory activity?
Q. Basic
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using ovine COX kits; selectivity ratios >10 indicate COX-2 specificity .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
What strategies improve pharmacokinetic properties of analogs?
Q. Advanced
- Bioisosteric Replacement : Substitute ethoxy with trifluoromethyl to enhance metabolic stability .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
- Microsomal Stability Assays : Monitor degradation rates in liver microsomes to guide structural modifications .
How is stability under physiological conditions evaluated?
Q. Basic
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for hydrolysis of ester/amide bonds .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C suggests shelf stability) .
How are synergistic effects with existing drugs quantified?
Q. Advanced
- Combination Index (CI) : Use CompuSyn software to calculate CI values (<1 indicates synergy) in antimicrobial or cytotoxicity assays .
- Isobologram Analysis : Plot dose-response curves to identify non-additive interactions .
What formulation strategies enhance solubility for in vivo studies?
Q. Basic
- Co-Solvent Systems : Use PEG-400/water (1:1) for oral dosing; confirm stability via dynamic light scattering .
- Nanoemulsions : Prepare with Tween-80 and soybean oil (particle size <200 nm by DLS) .
What advanced methods identify molecular targets?
Q. Advanced
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS .
- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways .
- Molecular Dynamics Simulations : GROMACS simulations predict binding modes to orphan targets (e.g., bacterial PPTases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
